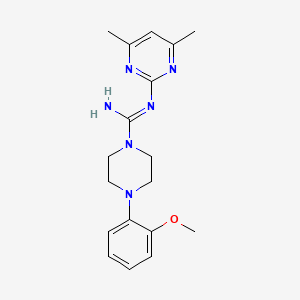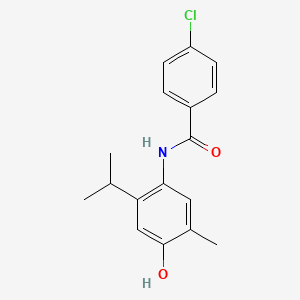
N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of piperazine derivatives through nucleophilic substitution reactions and subsequent modifications to introduce various functional groups such as pyrimidinyl and methoxyphenyl. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves a nucleophilic substitution reaction followed by sulfonylation (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" reveals interesting conformational features. For example, in certain derivatives, the piperazine ring adopts a distorted chair conformation, and there are observable dihedral angles between the phenyl ring and other functional groups, indicating the three-dimensional arrangement and potential steric interactions within the molecule (Al-Omary et al., 2014).
Chemical Reactions and Properties
Compounds with a piperazine core and pyrimidinyl substitutions exhibit various chemical reactivities. For example, they can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be modified or replaced by other nucleophiles. Such reactivities play a crucial role in the synthesis of novel derivatives with potential biological activities (Makarov et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be influenced by the nature of the substituents on the piperazine and pyrimidinyl rings. Crystallographic studies often reveal how intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, affect the compound's solid-state arrangement and stability (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly determined by the functional groups present in the compound. For instance, the presence of a pyrimidinyl group can confer nucleophilic properties, while the piperazine moiety might exhibit basic characteristics due to the presence of nitrogen atoms capable of donating electron pairs (Foroumadi et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Compounds related to "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial activities. The synthesis involves creating novel heterocyclic compounds derived from various starting materials, leading to the production of compounds with significant biological activities. These synthetic pathways offer insights into the design of new therapeutic agents with enhanced efficacy and reduced side effects (A. Abu‐Hashem et al., 2020; A. Moustafa et al., 2021).
Antimicrobial and Antiproliferative Activities
These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains. The synthesis of new derivatives has led to the discovery of molecules with promising antimicrobial activities, which could contribute to the development of new antibiotics to combat resistant strains (Aisha Hossan et al., 2012). Additionally, some derivatives have shown antiproliferative effects against human cancer cell lines, suggesting their potential use in cancer therapy (L. Mallesha et al., 2012).
Development of Analytical Methods
Research has also focused on the development and validation of analytical methods for the quantification and characterization of these compounds, which is crucial for quality control and assurance in pharmaceutical applications. High-performance liquid chromatography (HPLC) methods have been developed for this purpose, ensuring the purity and efficacy of the compounds in drug formulations (H. Severina et al., 2021).
Fluorescent Ligands for Receptor Studies
Derivatives of "N-(4,6-dimethyl-2-pyrimidinyl)-4-(2-methoxyphenyl)-1-piperazinecarboximidamide" have been synthesized as fluorescent ligands for the study of human receptors, such as 5-HT1A receptors. These compounds combine high receptor affinity with favorable fluorescence properties, enabling the visualization of receptor expression and distribution in biological studies, which is important for understanding receptor function and for drug development processes (E. Lacivita et al., 2009).
Propriétés
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-6-4-5-7-16(15)25-3/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDBNOUMAPMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)